molecular formula C14H19NO B14323143 2-Methyl-1-(2-phenylethyl)piperidin-4-one CAS No. 108897-27-4

2-Methyl-1-(2-phenylethyl)piperidin-4-one

Cat. No.: B14323143
CAS No.: 108897-27-4
M. Wt: 217.31 g/mol
InChI Key: SZJQMZDYUNZCMF-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-phenylethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and their presence in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 2-phenylethylamine with 2-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-1-(2-phenylethyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets in the body. The compound is known to bind to opioid receptors in the central nervous system, similar to other piperidine derivatives. This binding leads to the modulation of pain signals and provides analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its structure allows for selective binding to opioid receptors, making it a valuable compound in pain management research .

Properties

CAS No.

108897-27-4

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-methyl-1-(2-phenylethyl)piperidin-4-one

InChI

InChI=1S/C14H19NO/c1-12-11-14(16)8-10-15(12)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3

InChI Key

SZJQMZDYUNZCMF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCN1CCC2=CC=CC=C2

Origin of Product

United States

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